苄基(3R,4S)-3-氟-4-羟基-4-(三氟甲基)哌啶-1-羧酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of related fluorinated piperidine compounds often involves multi-step reaction sequences that carefully introduce fluorine atoms or fluorinated groups into the piperidine ring. For instance, the synthesis of fluorinated butyrophenones, which share structural similarities with the target compound, has been achieved through Mannich reactions, Grignard reactions, and subsequent functional group transformations (Nakatsuka, Kawahara, & Yoshitake, 1981). These methodologies highlight the complexity and precision required in synthesizing fluorinated piperidine derivatives.
Molecular Structure Analysis
The molecular structure of fluorinated piperidines, including our target compound, is characterized by the presence of fluorine and trifluoromethyl groups which can significantly affect the molecule's electronic distribution and stereochemistry. X-ray diffraction studies of similar fluorinated piperidines reveal that these substituents influence the ring conformation and the spatial arrangement of functional groups, contributing to the molecule's overall reactivity and interaction capabilities (Peeters, Blaton, & Ranter, 1994).
Chemical Reactions and Properties
Fluorinated piperidines engage in a variety of chemical reactions, reflecting their versatile reactivity profiles. For instance, the presence of fluorine atoms can enhance electrophilicity, facilitating nucleophilic substitution reactions. The synthesis of glycosylated derivatives from fluorinated thiorhamnopyranosides demonstrates the reactivity of such compounds in forming complex molecules (Crich & Vinogradova, 2007).
科学研究应用
抗痴呆药物开发
对哌啶衍生物的一个重要应用,与苯甲酸(3R,4S)-3-氟-4-羟基-4-(三氟甲基)哌啶-1-羧酸苄酯密切相关,是在抗痴呆药物的开发中。对1-苄基-4-[2-(N-苯甲酰氨基)乙基]哌啶衍生物的研究表明具有强效的抗乙酰胆碱酯酶活性,这在治疗像阿尔茨海默病这样与痴呆相关的疾病中起着至关重要的作用。对这些哌啶衍生物进行特定基团的修饰导致它们活性显著增加,一些衍生物显示出与丁酰胆碱酯酶相比显著更高的亲和力。这种特异性和高效性使得这些化合物成为进一步开发为抗痴呆药物的有希望的候选药物 (Sugimoto et al., 1990)。
致癌活性研究
哌啶衍生物也被研究其致癌活性。在哌啶结构中某些基团的取代可以导致具有显著改变的致癌潜力的化合物。例如,在衍生物的某些位置引入氟基导致增加的致癌活性,而三氟甲基基团的引入导致无活性化合物。基于结构变化的活性变化对于理解致癌机制和设计更安全的化学品至关重要 (Miller et al., 1949)。
俄雷昔受体拮抗作用
苯甲酸(3R,4S)-3-氟-4-羟基-4-(三氟甲基)哌啶-1-羧酸苄酯衍生物已被探索作为俄雷昔1和2受体拮抗剂。这些受体与各种生理过程相关,包括睡眠调节,使得这些衍生物在治疗失眠等睡眠障碍方面可能具有价值。对它们在人体内的代谢和排泄的研究突显了它们的药代动力学特性,这对于它们作为治疗药物的开发至关重要 (Renzulli et al., 2011)。
可卡因滥用治疗药物的开发
与苯甲酸(3R,4S)-3-氟-4-羟基-4-(三氟甲基)哌啶-1-羧酸苄酯相关的某些哌啶衍生物显示出作为延长作用可卡因滥用治疗药物的潜力。对这些化合物的探索,它们与多巴胺转运体的结合以及对多巴胺摄取的影响可以为开发新的治疗策略提供宝贵的见解,用于可卡因滥用 (Lewis et al., 1999)。
作用机制
安全和危害
未来方向
属性
IUPAC Name |
benzyl (3R,4S)-3-fluoro-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F4NO3/c15-11-8-19(7-6-13(11,21)14(16,17)18)12(20)22-9-10-4-2-1-3-5-10/h1-5,11,21H,6-9H2/t11-,13+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQNQSSRECRSPPM-YPMHNXCESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1(C(F)(F)F)O)F)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]([C@@]1(C(F)(F)F)O)F)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F4NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。